![molecular formula C8H6FN3O B13665172 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine
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Overview
Description
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6FN3O. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluoropyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution (SNAr) due to the presence of the fluorine atom.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are crucial for various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its binding affinity and selectivity towards certain protein kinases, making it a promising candidate for targeted therapies .
Biological Activity
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrido[3,4-d]pyrimidine core followed by substitution reactions to introduce the fluorine and methoxy groups. Various synthetic methodologies have been explored, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Anticancer Properties
Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit notable cytotoxicity against various cancer cell lines. A study screening a series of these compounds against the National Cancer Institute’s 60 human cancer cell line panel revealed that certain analogs of this compound demonstrated selective activity against breast and renal cancer cell lines. For instance:
Compound ID | Cell Line Tested | IC50 (μM) | Selectivity |
---|---|---|---|
13 | MDA-MB-468 | 0.45 | High |
21 | UO-31 | 0.30 | High |
These findings suggest that the compound can inhibit cell proliferation and may trigger apoptosis in cancerous cells through modulation of key signaling pathways involved in tumor growth and survival .
The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to inhibit specific kinases involved in cell signaling pathways. Inhibitory effects on pathways such as MAPK/ERK have been observed, which are crucial for cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrido[3,4-d]pyrimidine derivatives indicate that modifications at specific positions significantly influence their biological activity. For instance:
- Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and may improve cellular uptake.
- Methoxy Group : The methoxy group at the 4-position appears to play a role in modulating the compound’s interaction with target proteins.
These modifications have been systematically evaluated to optimize the pharmacological profile of these compounds .
Case Studies
- Case Study on Breast Cancer : A derivative of this compound was tested against MDA-MB-468 cells. The results showed significant inhibition of cell growth at concentrations as low as 0.45 μM, indicating high potency against this breast cancer cell line .
- Case Study on Renal Cancer : Another study highlighted the effectiveness of this compound against UO-31 renal cancer cells with an IC50 value of 0.30 μM, showcasing its potential as a targeted therapy for renal cancers .
Properties
IUPAC Name |
6-fluoro-4-methoxypyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-13-8-5-2-7(9)10-3-6(5)11-4-12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYMEQHNYHDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=CN=C(C=C21)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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